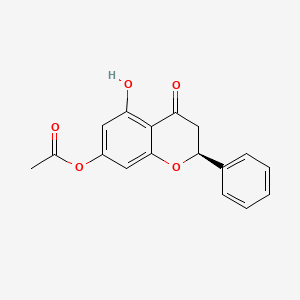
Pinocembrin 7-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinocembrin 7-acetate is a derivative of pinocembrin, a natural flavonoid compound found in various plants, honey, and propolis. Pinocembrin is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . This compound retains many of these beneficial properties and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
Pinocembrin 7-acetate, also known as PICEMBRIN 7-ACETATE, is a natural flavanone that has demonstrated potent pharmacological properties . The primary targets of this compound include the Receptor for Advanced Glycation End products (RAGE) and soluble epoxide hydrolase (sEH) . These proteins play crucial roles in various cellular processes, including inflammation, neuroprotection, and the regulation of reactive oxygen species .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. For instance, it has been shown to inhibit RAGE and its downstream signaling pathways . Additionally, it suppresses sEH activity, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to suppress the activation of MAPK kinase p38 and NF-κB pathways, inhibit cytokines (TNF-α, IL-1β, and IL-8), and proinflammatory vascular adhesion molecule (VCAM-1, ICAM-1) . These pathways are involved in inflammation, oxidative stress, and cellular homeostasis .
Pharmacokinetics
Research has shown that this compound can be absorbed rapidly in the body and easily cross the blood–brain barrier . The absorption/elimination process of this compound occurs rapidly and shows no serious accumulation in the body . These properties contribute to its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has shown anti-inflammatory and neuroprotective effects, as well as the ability to reduce reactive oxygen species . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility is a crucial factor in its lipophilicity and hydrophilicity, which can affect its absorption rate and pharmacological responses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pinocembrin 7-acetate can be synthesized through the acetylation of pinocembrin. The process typically involves the reaction of pinocembrin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to obtain a high-purity product. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pinocembrin 7-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to pinocembrin.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of pinocembrin.
Substitution: Formation of various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinocembrin: The parent compound with similar pharmacological properties.
Naringenin: Another flavonoid with antioxidant and anti-inflammatory effects.
Hesperetin: Known for its cardiovascular benefits and antioxidant activity.
Uniqueness
Pinocembrin 7-acetate is unique due to its acetylated structure, which may enhance its bioavailability and stability compared to its parent compound, pinocembrin. This modification can potentially improve its therapeutic efficacy and broaden its application spectrum .
Propriétés
IUPAC Name |
[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUXLYEKHXKPB-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)
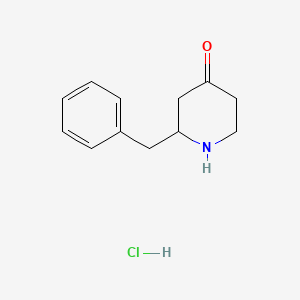
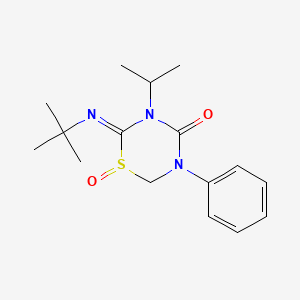

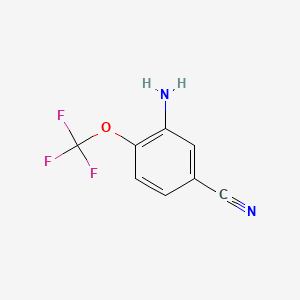
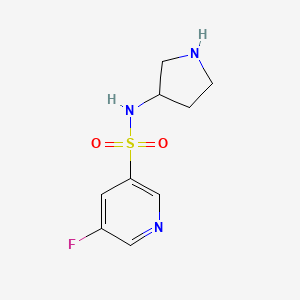
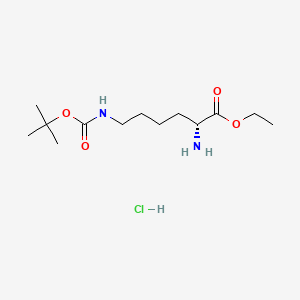

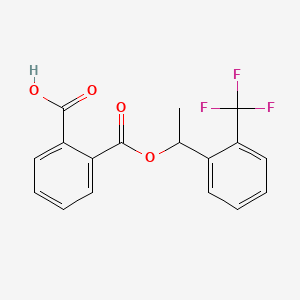
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
